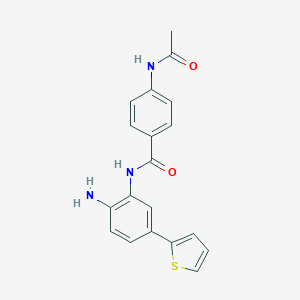

![molecular formula C20H28O B534155 (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 58311-09-4](/img/structure/B534155.png)

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

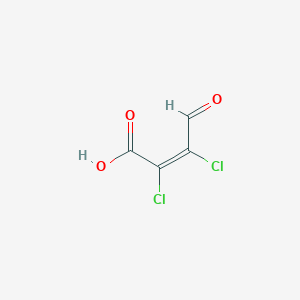

Lynestrenol is a steroid. It derives from a hydride of an estrane.

Lynestrenol has been used in trials studying the basic science of Transsexualism and Gender Dysphoria.

A synthetic progestational hormone used often in mixtures with estrogens as an oral contraceptive (CONTRACEPTIVES, ORAL).

科学的研究の応用

Crystallographic Studies

Structural Analysis and Supramolecular Associations

This compound has been studied for its unique crystal structure, which offers insights into the molecular arrangements and interactions within the crystal lattice. These studies contribute to understanding molecular conformations and interactions in solid-state chemistry (Ketuly et al., 2010).

Conformation and Steric Arrangements

Investigations into the conformation of similar steroid compounds in their crystalline form provide valuable information regarding the spatial arrangement of atoms and groups within the molecule, which can be crucial for understanding their biological activity and interactions (Zhou et al., 2015).

Biological Activity and Therapeutics

Evaluation as Potential Inhibitors

Studies on derivatives of this compound have examined their potential as inhibitors in biological systems, contributing to the understanding of their mechanism of action and potential therapeutic uses (Djigoué et al., 2012).

Herbal Medicine Applications

Research on compounds isolated from traditional herbal medicines, structurally similar to this compound, has provided insights into their therapeutic potentials and mechanisms of action in traditional medicine practices (Zhang et al., 2012).

Molecular Interaction Studies

Molecular Docking and Drug Development

Computational studies have used structurally related compounds to investigate molecular interactions, such as binding energies with proteins. This research aids in the development of new therapeutic agents and understanding of molecular interactions (Skariyachan et al., 2011).

Electrostatic Properties and Drug Action

Analysis of electrostatic properties of similar compounds through crystallography and computational methods helps in understanding the mode of action of drug molecules, which is crucial for drug design and optimization (Shahid et al., 2017).

特性

CAS番号 |

58311-09-4 |

|---|---|

製品名 |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

分子式 |

C20H28O |

分子量 |

284.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

InChIキー |

YNVGQYHLRCDXFQ-JBKQDOAHSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

外観 |

Solid powder |

Color/Form |

Solid |

melting_point |

158-160 °C |

その他のCAS番号 |

52-76-6 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

In water, 0.768 mg/L at 25 °C (est) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

19-Norpregn-4-en-20-yn-17-ol, (17alpha)- Ethinylestrenol Exluton Linesterol Linestrenol Lynestrenol Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer Lynoestrenol |

蒸気圧 |

6.91X10-8 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

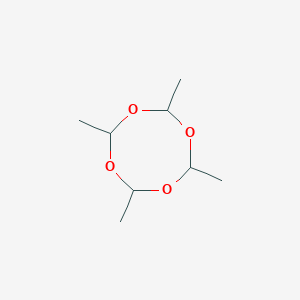

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)

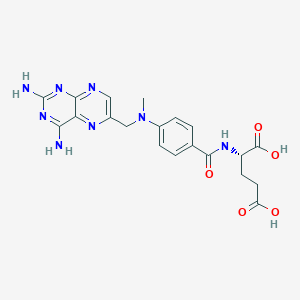

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

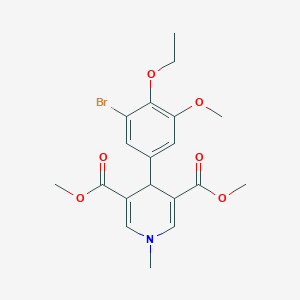

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)

![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)

![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)

![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)

![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)